6-aminobenzo[cd]indol-2(1H)-one
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Overview
Description
“6-aminobenzo[cd]indol-2(1H)-one” is a chemical compound that has been mentioned in the context of various scientific studies . It is an indole derivative, a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of indole derivatives often involves palladium-catalyzed reactions . For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of indole derivatives, including “this compound”, typically features a fused combination of a six-membered benzene ring and a five-membered pyrrole ring .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, a methodology involving the Pd-catalyzed direct C (sp2)–H bond carbonylation of the C2 position of indole has been introduced for the synthesis of indolo [1,2-a]quinoxalin-6 (5H)-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For instance, indole itself has a molecular weight of 117.1479 g/mol and is soluble in hot water and alcohols .Scientific Research Applications
Autophagy Inhibition in Cancer Therapy
6-aminobenzo[cd]indol-2(1H)-one has been identified as a novel scaffold targeting Atg4B, an autophagy-related protein. This discovery is significant for cancer treatment, as inhibiting autophagy can be a therapeutic strategy. For instance, the compound NSC126353, with a chlorohydrin moiety and 7-aminobenzo[cd]indol-2-[1H]-one scaffold, has shown potential in inhibiting autophagy and enhancing cell death in colorectal adenocarcinoma cells when combined with oxaliplatin (Quintana et al., 2019).
Production of Novel Indole Ester
Research on Rhodobacter sphaeroides OU5 has demonstrated the light-dependent and inducible production of an indole derivative from 2-aminobenzoate. This derivative, identified as sphestrin, shows potential in the field of biochemistry and natural product synthesis (Sunayana et al., 2005).
Development of Antitumor Agents
A novel sulfonylurea, derived from a 6-substituted aminoindazole scaffold, demonstrated significant antitumor efficacy in vitro and in vivo. This compound, being more potent and less toxic than other sulfonylureas, opens new avenues in the development of anticancer drugs (Lee et al., 2002).
Photoluminescent Materials
6-Amino-8-cyanobenzo[1, 2-b]indolizines, a class related to this compound, have been found to display reversible pH-dependent optical properties with a significant blue shift in fluorescence emission. These findings are important in the field of photoluminescent materials and optical sensors (Outlaw et al., 2016).
Thymidylate Synthase Inhibition
Benz[cd]indole-containing inhibitors of thymidylate synthase (TS), designed from 6-aminobenz[cd]indol-2(1H)-ones, have shown potential in cancer therapy due to their TS targeting properties in cells. These inhibitors are synthesized through a series of chemical transformations and hold promise in chemotherapy (Varney et al., 1992).
Mechanism of Action
Target of Action
6-Amino-1H-benzo[cd]indol-2-one, also known as 6-aminobenzo[cd]indol-2(1H)-one, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . Specifically, this compound has been identified as a lysosome-targeted anti-metastatic agent .
Mode of Action
The compound enters cancer cells via the polyamine transporter localized in the lysosomes . Once inside the cell, it induces autophagy and apoptosis . The crosstalk between autophagy and apoptosis induced by the compound is mutually reinforcing .
Biochemical Pathways
The compound’s mode of action affects the autophagy and apoptosis pathways within the cell . Autophagy is a multistep lysosomal degradation pathway, and apoptosis is a form of programmed cell death . The compound’s action on these pathways results in the inhibition of hepatocellular carcinoma migration .
Pharmacokinetics
Its ability to enter cells via the polyamine transporter suggests it may have good cellular permeability .
Result of Action
The compound’s action results in the induction of autophagy and apoptosis within the cell . This leads to the inhibition of hepatocellular carcinoma migration, both in vitro and in vivo . Additionally, the compound exhibits stronger green fluorescence than its precursor, indicating its potential as an imaging agent .
Future Directions
The future directions for research on “6-aminobenzo[cd]indol-2(1H)-one” and related compounds could involve further exploration of their biological activities and potential applications. For instance, the germicidal effect of 6-nitrobenzo[cd]indol-2(1H)-ketone against MRSA suggests potential applications in the development of new antimicrobial agents .
Biochemical Analysis
Biochemical Properties
6-Amino-1h-benzo[cd]indol-2-one has been found to interact with multiple receptors, making it a valuable component in the development of new derivatives . It has been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The effects of 6-Amino-1h-benzo[cd]indol-2-one on cells are diverse. It has been reported to have inhibitory activity against influenza A, showing its potential in influencing cell function
Molecular Mechanism
It is known to bind with high affinity to multiple receptors , suggesting that it may exert its effects at the molecular level through these interactions
Properties
IUPAC Name |
6-amino-1H-benzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEDRXSTTAGEDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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